N-(2,6-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
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Description
N-(2,6-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
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Scientific Research Applications
Photochemical Properties
N-(2,6-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is related to 1,2,4-oxadiazolines, which have been studied for their photochemical properties. Specifically, the cleavage of the N-O bond in 1,2,4-oxadiazolines, a process that occurs under mild conditions like ordinary light, is of interest in the field of photochemistry (Srimannarayana, Srivastava, & Clapp, 1970).
Applications in Material Science
This compound is structurally similar to those used in the synthesis of new, thermally stable polyimides and poly(amide-imide) containing oxadiazole groups. These materials exhibit significant solubility in polar and aprotic solvents and have potential applications in the field of material science, particularly for their thermal stability and solubility properties (Mansoori et al., 2012).
Potential in Corrosion Inhibition
Compounds with structural similarities have been synthesized and evaluated for their role as corrosion inhibitors. For instance, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which bear some resemblance to the compound , have shown promising results in preventing corrosion in acidic mediums and could be of value in industrial applications (Yıldırım & Cetin, 2008).
Implications in Organic Synthesis
The compound is also related to various organic synthesis processes. For example, derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one, which are structurally similar, have been synthesized through cycloaddition reactions. These types of reactions and compounds are significant in the field of organic chemistry for the creation of novel organic compounds with potential pharmaceutical applications (Rahmouni et al., 2014).
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-15-8-6-9-16(2)20(15)24-19(28)14-27-13-7-12-18(23(27)29)22-25-21(26-30-22)17-10-4-3-5-11-17/h3-13H,14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDDSJANORGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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